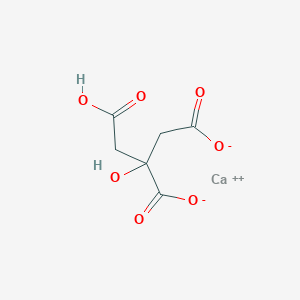
Calcium;2-(carboxymethyl)-2-hydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;2-(carboxymethyl)-2-hydroxybutanedioate, also known as calcium citrate, is a calcium salt of citric acid. It is commonly used as a dietary supplement due to its high bioavailability and ability to improve bone health.
Wirkmechanismus
Calcium citrate works by increasing the concentration of Calcium;2-(carboxymethyl)-2-hydroxybutanedioate ions in the body. Calcium ions play a crucial role in several physiological processes, including muscle contraction, nerve function, and bone formation. Calcium citrate is absorbed more efficiently than other forms of Calcium;2-(carboxymethyl)-2-hydroxybutanedioate, making it an ideal supplement for individuals with low Calcium;2-(carboxymethyl)-2-hydroxybutanedioate intake.
Biochemical and Physiological Effects
Calcium citrate has several biochemical and physiological effects on the body. It has been shown to increase bone mineral density, reduce the risk of fractures, and improve bone strength. Additionally, Calcium;2-(carboxymethyl)-2-hydroxybutanedioate citrate has been shown to improve muscle function, reduce the risk of hypertension, and improve cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
Calcium citrate has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high level of purity. Additionally, Calcium;2-(carboxymethyl)-2-hydroxybutanedioate citrate is non-toxic and has a low risk of side effects. However, Calcium;2-(carboxymethyl)-2-hydroxybutanedioate citrate has limitations in lab experiments due to its low solubility in water.
Zukünftige Richtungen
There are several future directions for the study of Calcium;2-(carboxymethyl)-2-hydroxybutanedioate citrate. One area of research is the potential use of Calcium;2-(carboxymethyl)-2-hydroxybutanedioate citrate in the prevention and treatment of osteoporosis. Additionally, studies are needed to investigate the long-term effects of Calcium;2-(carboxymethyl)-2-hydroxybutanedioate citrate on bone health and cardiovascular health. Finally, the development of new synthesis methods for Calcium;2-(carboxymethyl)-2-hydroxybutanedioate citrate could improve its bioavailability and make it more accessible for therapeutic applications.
Conclusion
Calcium citrate is a Calcium;2-(carboxymethyl)-2-hydroxybutanedioate salt of citric acid that has several potential therapeutic applications. It has been extensively studied for its ability to improve bone health, reduce the risk of osteoporosis, and prevent bone loss in postmenopausal women. Additionally, Calcium;2-(carboxymethyl)-2-hydroxybutanedioate citrate has several biochemical and physiological effects on the body, including improved muscle function, reduced risk of hypertension, and improved cardiovascular health. Although Calcium;2-(carboxymethyl)-2-hydroxybutanedioate citrate has limitations in lab experiments, it remains an important area of research for the prevention and treatment of several health conditions.
Synthesemethoden
Calcium citrate can be synthesized by reacting Calcium;2-(carboxymethyl)-2-hydroxybutanedioate hydroxide with citric acid. The reaction results in the formation of Calcium;2-(carboxymethyl)-2-hydroxybutanedioate citrate and water. The process can be further optimized by adjusting the pH and temperature of the reaction mixture.
Wissenschaftliche Forschungsanwendungen
Calcium citrate has been extensively studied for its potential therapeutic applications. It has been shown to improve bone health, reduce the risk of osteoporosis, and prevent bone loss in postmenopausal women. Additionally, Calcium;2-(carboxymethyl)-2-hydroxybutanedioate citrate has been shown to improve the absorption of other nutrients such as iron and zinc.
Eigenschaften
CAS-Nummer |
1185-56-4 |
|---|---|
Produktname |
Calcium;2-(carboxymethyl)-2-hydroxybutanedioate |
Molekularformel |
C6H6CaO7 |
Molekulargewicht |
230.19 g/mol |
IUPAC-Name |
calcium;2-(carboxymethyl)-2-hydroxybutanedioate |
InChI |
InChI=1S/C6H8O7.Ca/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |
InChI-Schlüssel |
PFKGDYCESFRMAP-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2] |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2] |
Synonyme |
MONOCALCIUMCITRATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)
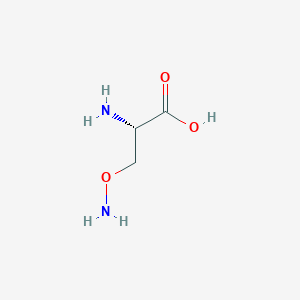
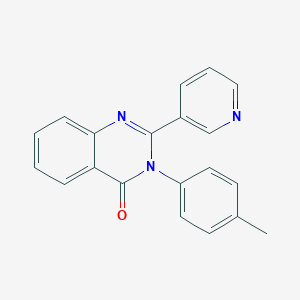
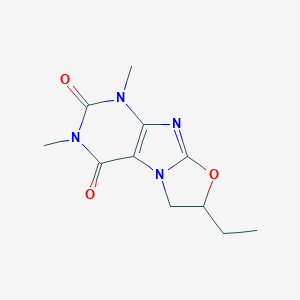
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
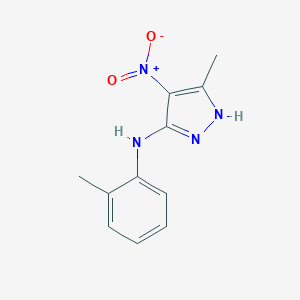
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
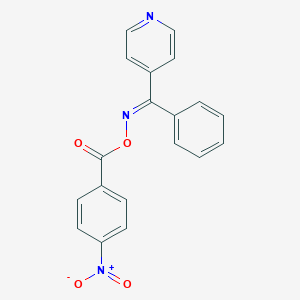
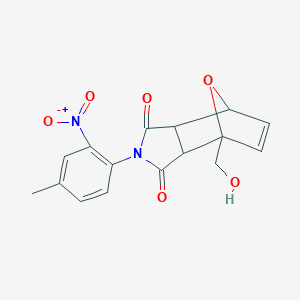
![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)